molecular formula C5H4N4OS B12124617 4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL CAS No. 5334-33-8

4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL

Cat. No.: B12124617
CAS No.: 5334-33-8
M. Wt: 168.18 g/mol
InChI Key: KDAAPQIIYTZQEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxithiopurinol typically involves the hydroxylation of thiopurinol. One common method includes the reaction of thiopurinol with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of oxithiopurinol.

Industrial Production Methods

Industrial production of oxithiopurinol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and purification to obtain the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxithiopurinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and substituted derivatives of oxithiopurinol, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxithiopurinol is unique in its potency and specificity as an inhibitor of xanthine oxidase. Unlike allopurinol, which is converted to oxipurinol in the body, oxithiopurinol is already in its active form and does not require metabolic activation . This can lead to more predictable pharmacokinetics and potentially fewer side effects .

Properties

CAS No.

5334-33-8

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

4-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C5H4N4OS/c10-5-7-3-2(1-6-9-3)4(11)8-5/h1H,(H3,6,7,8,9,10,11)

InChI Key

KDAAPQIIYTZQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=S)NC(=O)N2

Origin of Product

United States

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